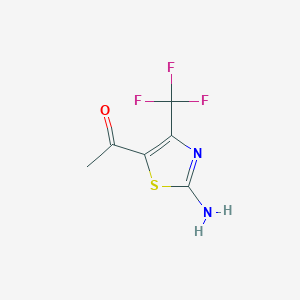
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanon
Übersicht
Beschreibung
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone is a chemical compound with the molecular formula C6H5F3N2OS and a molecular weight of 210.18 g/mol . This compound features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. The presence of the trifluoromethyl group and the amino group on the thiazole ring makes this compound particularly interesting for various chemical and biological applications .
Wissenschaftliche Forschungsanwendungen
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone has a wide range of applications in scientific research:
Vorbereitungsmethoden
The synthesis of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone typically involves the reaction of 2-acetylbenzimidazoles with thiourea in the presence of iodine in ethyl alcohol . This method yields the desired thiazole derivative through a cyclization reaction. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring higher yields and purity .
Analyse Chemischer Reaktionen
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Wirkmechanismus
The mechanism of action of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively . This compound may also interfere with the synthesis of nucleic acids and proteins, contributing to its antimicrobial and antiviral effects .
Vergleich Mit ähnlichen Verbindungen
1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone can be compared with other thiazole derivatives, such as:
2-Amino-5-trifluoromethyl-1,3,4-thiadiazole: This compound has a similar trifluoromethyl group but differs in the ring structure, which can lead to different biological activities.
1-(2-Amino-4-methylthiazol-5-yl)ethanone: The presence of a methyl group instead of a trifluoromethyl group can significantly alter the compound’s properties and applications.
The uniqueness of 1-(2-Amino-4-(trifluoromethyl)thiazol-5-yl)ethanone lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Eigenschaften
IUPAC Name |
1-[2-amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2OS/c1-2(12)3-4(6(7,8)9)11-5(10)13-3/h1H3,(H2,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WATJHCODYKTHLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596654 | |
| Record name | 1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
167405-28-9 | |
| Record name | 1-[2-Amino-4-(trifluoromethyl)-1,3-thiazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40596654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














